8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine .
- 8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine .
Uniqueness
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems .
Biological Activity
8-Bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine (CAS Number: 2091595-22-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17BrO2 with a molecular weight of 285.18 g/mol. The structure features a bromine atom at the 8-position and a propoxy group at the 5-position of the benzoxepine core, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇BrO₂ |
Molecular Weight | 285.18 g/mol |
CAS Number | 2091595-22-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
- Ion Channel Activity : The compound could modulate ion channels that are critical for neuronal signaling.
Pharmacological Effects
Research indicates several pharmacological properties associated with this compound:
- Anti-inflammatory Activity : It has shown potential in reducing inflammation in preclinical models.
- Analgesic Properties : The compound may exhibit pain-relieving effects by acting on pain pathways.
- Anticancer Potential : Preliminary studies suggest that it might inhibit tumor growth in certain cancer cell lines.
Study 1: Anti-inflammatory Effects
A study conducted by researchers investigated the anti-inflammatory effects of various benzoxepine derivatives, including this compound. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with this compound compared to controls.
Study 2: Analgesic Activity
In another research effort focused on pain management, the compound was tested in animal models for its analgesic properties. The findings indicated that it significantly reduced pain responses in models of acute and chronic pain.
Study 3: Anticancer Activity
A recent study explored the anticancer activity of this compound against breast cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity |
---|---|
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine | Moderate anti-inflammatory effects |
8-Bromo-5-(2-methylpropoxy)-2,3,4,5-tetrahydro-1-benzoxepine | Lower analgesic activity |
Properties
IUPAC Name |
8-bromo-5-propoxy-2,3,4,5-tetrahydro-1-benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-2-7-15-12-4-3-8-16-13-9-10(14)5-6-11(12)13/h5-6,9,12H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVTBIHHWIWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCOC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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